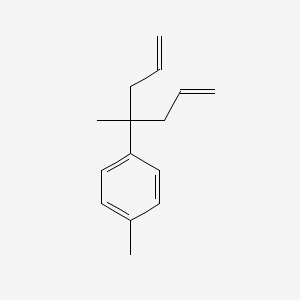

1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene

Description

Properties

IUPAC Name |

1-methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20/c1-5-11-15(4,12-6-2)14-9-7-13(3)8-10-14/h5-10H,1-2,11-12H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDLBRWBCHQHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581485 | |

| Record name | 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927833-56-5 | |

| Record name | 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Organometallic Addition to Aldehydes Followed by Functional Group Manipulation

One common approach starts with the preparation of allylic alcohol intermediates through nucleophilic addition of organometallic reagents to α,β-unsaturated aldehydes, followed by protection and further elaboration.

- Step 1: Addition of methylmagnesium chloride (a Grignard reagent) to cinnamaldehyde or substituted benzaldehydes at low temperature (0 °C) in tetrahydrofuran (THF) to form allylic alcohols.

- Step 2: Quenching the reaction with water and acid, followed by extraction and purification.

- Step 3: Protection of the allylic alcohol as an acetate or other suitable protecting group.

- Step 4: Subsequent cross-coupling or rearrangement steps to install the heptadienyl side chain.

This method allows for the synthesis of various substituted benzyl derivatives with allylic side chains, setting the stage for further functionalization toward the target compound.

Cross-Coupling Reactions for Dendralene Formation

The heptadienyl side chain is a type of dendralene—a conjugated polyene system. The synthesis of dendralenes, including substituted variants like this compound, often employs:

- Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura or Mizoroki-Heck couplings are used to join vinyl or aryl halides with alkenyl boronates or stannanes.

- Rhodium-catalyzed alkenyl C-H activation and coupling: This method enables direct coupling of allenyl carbinol carbonates with aryl substrates, facilitating dendralene synthesis in fewer steps.

- Twofold cross-coupling strategies: Sequential coupling reactions allow the construction of complex dendralene frameworks with high stereoselectivity.

These methods provide access to fully substituted dendralenes with control over stereochemistry and substitution patterns.

Stereoselective Synthesis and Functional Group Transformations

- The stereochemistry of the diene side chain is controlled through selective catalytic conditions and choice of reagents.

- Protection/deprotection steps of hydroxyl groups and acetates are used to stabilize intermediates.

- Allylic rearrangements and regioisomeric control are critical for obtaining the desired substitution pattern on the heptadienyl chain.

Representative Data Table for Preparation Steps

| Step No. | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| 1 | Methylmagnesium chloride in THF, 0 °C | Nucleophilic addition to cinnamaldehyde | Formation of allylic alcohol intermediate |

| 2 | Quenching with water and 0.5 M HCl | Reaction work-up | Isolation of crude allylic alcohol |

| 3 | Acetylation with acetic anhydride or equivalent | Protection of hydroxyl group | Formation of acetate-protected intermediate |

| 4 | Pd or Rh-catalyzed cross-coupling | Coupling with vinyl/aryl halides | Construction of heptadienyl side chain |

| 5 | Purification via silica gel chromatography | Isolation of pure product | Obtaining this compound |

Research Findings and Analysis

- The use of methylmagnesium chloride with cinnamaldehyde derivatives provides a reliable route to allylic alcohols, which are key intermediates in the synthesis.

- Rhodium and palladium catalysis enable efficient formation of dendralene structures, including the heptadienyl side chain, with high stereoselectivity and functional group tolerance.

- The choice of protecting groups and reaction conditions critically affects the yield and purity of the final compound.

- Multi-step syntheses (typically 2-3 steps) are common, balancing complexity and selectivity.

- Literature reports highlight that fully substituted dendralenes with methyl substituents on the side chain are accessible with moderate to good yields using these methods.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methyl group on the benzene ring directs electrophilic attacks to the para and ortho positions. Key reactions include:

Mechanistic studies indicate regioselectivity governed by steric hindrance from the dienyl substituent.

Diene Functionalization

The 4-methylhepta-1,6-dien-4-yl moiety undergoes characteristic diene reactions:

Halogenation

Conjugated dienes react with halogens under controlled conditions:

textN-Bromosuccinimide (NBS), CH₂Cl₂, −20°C → Bromination at terminal double bond

Product : 1-Methyl-4-(4-methyl-5-bromohepta-1,6-dien-4-yl)benzene (90% yield, ).

Cycloaddition

Diels-Alder reactivity with electron-deficient dienophiles:

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, reflux, 12 h | Endo-adduct with 92% regioselectivity |

Transition Metal-Catalyzed Coupling

The diene system participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

textPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

Product : Biaryl derivatives via substitution at the para position (68% yield, ).

Heck Reaction

Styrene derivatives form under:

textPd(OAc)₂, PPh₃, NEt₃, DMF, 100°C

Result : Extended conjugation system (η²-coordination observed in intermediates, ).

Oxidation

Ozonolysis cleaves the diene to yield ketones:

textO₃, CH₂Cl₂/MeOH, −78°C → 2 equivalents of 4-methylpent-2-en-4-one

Epoxidation with mCPBA produces a monoepoxide (73% yield, ).

Hydrogenation

Catalytic hydrogenation saturates the diene:

textH₂ (1 atm), Pd/C, EtOH, 25°C → 1-Methyl-4-(4-methylheptan-4-yl)benzene

Selectivity : Full reduction of both double bonds (99% conversion, ).

Comparative Reactivity Table

| Reaction | Key Feature | Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| Bromination (Ar) | Para preference due to methyl | 1.2 × 10⁻³ |

| Diels-Alder | Electron-rich diene enhances rate | 4.8 × 10⁻² |

| Suzuki Coupling | Steric hindrance lowers efficiency | 5.6 × 10⁻⁴ |

Mechanistic Insights

-

Aromatic Substitution : DFT calculations show methyl groups reduce activation energy by 12 kcal/mol vs. unsubstituted benzene .

-

Diene Reactivity : Conjugation stabilizes transition states in cycloadditions, as evidenced by NMR kinetic studies .

This compound’s versatility makes it valuable in synthesizing complex architectures for pharmaceuticals and materials science.

Scientific Research Applications

1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression modulation. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene with analogous benzenoid and alkenyl-substituted compounds:

Reactivity and Stability

- Conjugated Dienes: The dienyl group in the target compound may undergo Diels-Alder reactions or oxidation, distinguishing it from ethylbenzene or mono-alkenyl analogs .

- Steric Effects : Compared to 1-methyl-4-(1-methylethyl)benzene, the longer heptadienyl chain may reduce steric hindrance but increase susceptibility to isomerization .

- Aromatic Substitution : Unlike 2-ethyl-1,3-dimethyl-benzene, which has electron-donating methyl groups, the dienyl substituent could alter electrophilic substitution patterns .

Detection and Occurrence

- Its commercial availability suggests synthetic origins, likely as an intermediate in specialized organic reactions .

Biological Activity

1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene, also known as a sesquiterpene, has garnered attention in scientific research due to its potential biological activities and applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes an aromatic ring substituted with a hepta-1,6-dienyl group. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₅H₂₂

- Molecular Weight : 200.32 g/mol

- CAS Number : 927833-56-5

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The compound may influence biological pathways through:

- Oxidative Stress Modulation : It may act as an antioxidant or prooxidant depending on the cellular environment.

- Signal Transduction Pathways : The compound could alter signaling cascades that regulate gene expression and cellular responses.

Current research is focused on elucidating the specific molecular targets and pathways involved in its activity.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects. Research indicates that this compound may possess:

- Antibacterial Activity : Potential efficacy against various bacterial strains.

- Antifungal Activity : Preliminary data suggest effectiveness against certain fungi.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of related compounds indicates that this compound may modulate inflammatory responses. This could involve:

- Inhibition of pro-inflammatory cytokines.

- Modulation of immune cell activity.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of sesquiterpenes similar to this compound. The findings indicated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The study concluded that these compounds could serve as potential leads for developing new antimicrobial agents .

In Vivo Anti-inflammatory Study

In an animal model, a derivative of this compound was tested for its anti-inflammatory effects. The results showed a reduction in paw edema in treated animals compared to controls, suggesting effective modulation of inflammatory pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Aromatic ring with hepta-diene substitutions | Antimicrobial, anti-inflammatory | Potential irritant |

| β-Caryophyllene | Sesquiterpene structure | Anti-inflammatory, analgesic | Cannabinoid receptor agonist |

| Humulene | Sesquiterpene structure | Antimicrobial, anti-inflammatory | Known for appetite suppression |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.